N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLFAFOGRPMAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide typically involves the formation of the benzimidazole core followed by the introduction of the bromobenzamide moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. This is followed by the bromination of the benzimidazole derivative and subsequent amidation to introduce the benzamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole ring .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzimidazole ring is known to interact with DNA and proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Key Structural Variations:
- Substituent Position : The ortho-bromine in the target compound contrasts with para-bromo derivatives (e.g., N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide, CAS 391218-46-5), which exhibit distinct electronic and steric profiles . Para-substituents generally allow better alignment with target binding pockets, while ortho-substituents may introduce steric hindrance .
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., Br, Cl, NO₂) often show enhanced potency due to increased electrophilicity. For example, 3,5-dichloro and 3,5-di(trifluoromethyl) analogs demonstrated 11- to 14-fold increases in IC₅₀ values compared to unsubstituted derivatives . However, ortho-bromo substitution may reduce solubility compared to methoxy or methyl groups .
Table 1: Comparison of Selected Benzimidazole-Benzamide Derivatives
*Inferred from structural analogs.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW ~392.25 g/mol) has comparable molecular weight to its 4-bromo isomer but may exhibit lower solubility due to steric effects from the ortho-bromine .
- Spectral Data : IR and NMR spectra of similar compounds (e.g., W5–W9) confirm characteristic peaks for C–Br (651 cm⁻¹), amide carbonyl (1665 cm⁻¹), and aromatic C–H stretching (3100 cm⁻¹) .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzimidazole core linked to a bromobenzamide moiety. This structure enhances its reactivity and potential for further functionalization, making it a versatile candidate for various applications in medicinal chemistry and material science.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H14BrN3O |
| Molecular Weight | 392.25 g/mol |
| LogP | 5.71 (predicted) |
| CAS Number | 391218-46-5 |
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for purine synthesis, which can lead to disruptions in DNA replication and cell growth inhibition.
Target Enzymes
- Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme affects nucleotide synthesis, leading to reduced cell proliferation.
- Caspase Pathways : The compound can induce apoptosis in cancer cells by activating caspase pathways, promoting DNA fragmentation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This is attributed to its ability to disrupt essential biochemical pathways in bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular metabolism.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant activity against various pathogens |
| Anticancer | Induces apoptosis; inhibits growth in cancer cell lines |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
-
Inhibition of β-Hematin Formation : Research involving similar benzimidazole derivatives has shown promising results in inhibiting β-heme formation, which is crucial for the survival of Plasmodium falciparum, the malaria-causing parasite . This suggests that this compound may possess similar antimalarial properties.
Table 3: Inhibition Data from Related Compounds
Compound Name β-Hematin Inhibition IC50 (μM) NF54 Growth Inhibition IC50 (μM) Compound A 24.5 1.3 Compound B 28.1 1.34 This compound TBD TBD
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
